molecular formula C9H7ClN2O B6227274 3-chloro-4-(1,3-oxazol-5-yl)aniline CAS No. 198821-76-0

3-chloro-4-(1,3-oxazol-5-yl)aniline

Cat. No.: B6227274
CAS No.: 198821-76-0
M. Wt: 194.6
InChI Key:
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Description

3-chloro-4-(1,3-oxazol-5-yl)aniline is an organic compound that features a chloro-substituted aniline ring fused with an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(1,3-oxazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with an oxazole derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aniline and oxazole rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and aniline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 3-chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets through adsorption and chemical bonding. In corrosion inhibition, the compound forms a protective layer on the metal surface, preventing further corrosion. This involves both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of both the chloro and oxazole groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to act as a corrosion inhibitor and its potential in pharmaceutical research highlight its versatility and importance .

Properties

CAS No.

198821-76-0

Molecular Formula

C9H7ClN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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